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Bz-Orn(carbamoyl)-OMe

Papain kinetics Cysteine protease Substrate standardization

For protease active-site mapping where cationic substrates introduce electrostatic artifacts, Bz-Orn(carbamoyl)-OMe provides a neutral alternative. Its ureido side chain eliminates the fixed positive charge of arginine analogs, enabling isolation of enzyme ionization behavior without substrate-charge confounders. • Single-site specificity in subtilisin: binds exclusively to adsorption site A, unlike charged benzoyl esters. • pH-dependent kinetics: reveals enzyme acid ionizations (pK 3.78, 3.95) free from substrate interference in papain studies. • Ionic strength-insensitive KM/kcat: suitable for diagnostic trypsin assays with variable buffer conditions.

Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
Cat. No. B13394534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Orn(carbamoyl)-OMe
Molecular FormulaC14H19N3O4
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)
InChIKeyARLRYYLMUJSMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Orn(carbamoyl)-OMe: Neutral Chromogenic Substrate for Protease Profiling


Bz-Orn(carbamoyl)-OMe, systematically known as Nα-benzoyl-Nδ-carbamoyl-L-ornithine methyl ester (Bz-Cit-OMe), is a synthetically protected amino acid derivative that functions as an uncharged, neutral analog of classical cationic arginine-based ester substrates. Unlike its positively charged comparator Nα-benzoyl-L-arginine methyl ester (L-BAME), Bz-Cit-OMe lacks the guanidino group, instead presenting a neutral ureido side chain . This structural substitution abolishes the fixed positive charge of the substrate, a feature exploited in mechanistic enzymology to probe the role of electrostatic interactions in protease active sites. The compound is cleaved by trypsin, human urinary arginine esterase-2, papain, and subtilisin, and has been used for decades as a spectrophotometrically monitorable substrate for kinetic characterization .

Workflow
Protease kinetic characterization & active-site mapping
Key Feature
Neutral chromogenic substrate; uncharged ureido side chain
Use Context
pH-rate profiling, enzyme standardization, spectrophotometric monitoring

Why Generic Substitution with Cationic Arginine Esters Fails


Compounds within the benzoyl-amino acid ester class, notably Nα-benzoyl-L-arginine methyl ester (L-BAME) and its ethyl ester analog (L-BAEE), cannot be interchanged with Bz-Orn(carbamoyl)-OMe without introducing a systematic bias: the presence or absence of the cationic guanidino group fundamentally alters the enzyme–substrate recognition landscape. In papain, the pH-dependent catalytic efficiency (kcat/Km) of Bz-Cit-OMe revealed two acid ionizations (average pK 3.78 and 3.95) that modulated activity, a behavior observed identically across neutral and charged substrates only because the ionizations originated from the free enzyme, not the substrate [1]. However, in subtilisin 72, the neutral Bz-Cit-OMe bound exclusively to adsorption site A, whereas charged arginine derivatives partitioned differently, demonstrating that substrate charge determines productive binding site selection [2]. Consequently, substituting Bz-Cit-OMe with a charged congener can misassign substrate specificity, alter apparent Km and kcat values, and obscure the role of active-site electrostatics. The quantitative evidence below establishes the specific performance boundaries that dictate when and why Bz-Orn(carbamoyl)-OMe must be selected over its closest analogs.

Charge mismatch: cationic arginine esters (L-BAME/L-BAEE) may alter enzyme–substrate recognition landscape compared to the neutral Bz-Cit-OMe.
Binding site selection: in subtilisin, substrate charge determines productive binding site; neutral substrate occupies only site A, whereas charged analogs partition differently.
Kinetic bias: electrostatic contributions from guanidino group can shift apparent Km and kcat, confounding mechanism interpretation.

Quantitative Kinetic Differentiation from Charged Substrates


Defined kcat and KM for Papain Standardization

When used as a substrate for papain under standardized conditions, Bz-Orn(carbamoyl)-OMe exhibits a turnover number (kcat) of 86.4 s⁻¹ at pH 8.0 and 25°C, and a Michaelis constant (KM) of 12.3 µM at pH 8.0 and 40°C [1]. These parameters provide a direct, quantitative benchmark for enzyme activity normalization. In contrast, the commonly used alternative Nα-benzoyl-L-arginine ethyl ester (L-BAEE, a cationic substrate) shows markedly different kinetic parameters with papain; for instance, the closely related methyl ester L-BAME is hydrolyzed by trypsin with a different catalytic profile due to electrostatic complementarity between the cationic guanidino group and the aspartate residue at the base of the S1 pocket. The uncharged nature of Bz-Cit-OMe removes this electrostatic contribution, yielding kinetic constants that reflect the underlying catalytic machinery of the enzyme rather than charge-assisted binding, making it a superior probe for pH-dependent mechanistic studies.

Papain kcat & KM
Reported
kcat = 86.4 s⁻¹ (pH 8.0, 25°C); KM = 12.3 µM (pH 8.0, 40°C)
Supports papain activity standardization with defined reference parameters.
BRENDA-curated data; charge-neutral context.
Papain kinetics Cysteine protease Substrate standardization

Identical pH-Dependent Acid Ionizations to Cationic Substrates

In a direct head-to-head study, Lewis et al. (1978) determined the pH dependence of kcat/Km for papain-catalyzed hydrolysis of five substrates: ethyl hippurate, Nα-benzoyl-L-citrulline methyl ester (Bz-Cit-OMe), and the p-nitroanilide, amide, and ethyl ester derivatives of Nα-benzoyl-L-arginine [1]. Despite the charge difference – the arginine derivatives bear a cationic guanidino group while Bz-Cit-OMe and ethyl hippurate are neutral – all five substrates yielded average pK values of 3.78 ± 0.2 and 3.95 ± 0.1 at 25°C [1]. Critically, the invariance of the pK values across both charged and uncharged substrates demonstrated that the kinetically determined ionizations originate from groups on the free enzyme, not from the substrate. This makes Bz-Cit-OMe an essential isosteric, charge-neutral comparator that can experimentally decouple enzyme-ionization effects from substrate-charge effects in a way that cationic arginine analogs cannot.

Acid ionization pK
Head-to-head
Identical pK₁ 3.78, pK₂ 3.95 across neutral Bz-Cit-OMe and cationic arginine substrates.
Enables decoupling of enzyme ionization from substrate charge effects.
Lewis et al. (1978); papain, 25°C.
Papain mechanism pH-rate profile Acid ionization Cysteine protease

Exclusive Binding at Subtilisin Adsorption Site A

Kazanskaia et al. (1982) investigated subtilisin 72 inhibition by N-benzoyl-L-arginine and mapped productive binding sites using combined substrate hydrolysis experiments [1]. They reported that N-acetyl-L-tyrosine ethyl ester and N-benzoyl-L-citrulline methyl ester (Bz-Orn(carbamoyl)-OMe) bind at the same adsorption site (site A), while N-cinnamoyl imidazole and N-acetyl-L-valine methyl ester bind at site B [1]. Importantly, the cationic N-benzoyl-L-alanine methyl ester could adsorb at both sites A and B. This differential site occupancy demonstrates that the neutral ureido side chain of Bz-Cit-OMe, in contrast to cationic and hydrophobic analogs, confers exclusive preference for site A, a feature exploitable for designing substrate panels that interrogate specific subsite geometries.

Subtilisin binding site
Head-to-head
Bz-Cit-OMe binds exclusively to adsorption site A; cationic Bz-Ala-OMe occupies A+B.
Provides site-A-specific signal for active-site topography mapping.
Kazanskaia et al. (1982); subtilisin 72.
Subtilisin Active-site topography Substrate binding Serine protease

Neutral Substrate for Trypsin and Urinary Arginine Esterase

Vendor technical documentation consistently describes Bz-Orn(carbamoyl)-OMe as an uncharged analog of the trypsin substrate L-BAME, and notes that it “is cleaved by human urinary arginine esterase-2 and trypsin” . This places Bz-Cit-OMe in a unique class: neutral ester substrates recognized by trypsin-like enzymes that normally require a cationic P1 residue (Arg/Lys). The ability to serve as a substrate despite lacking the canonical positive charge makes Bz-Cit-OMe a valuable tool for studying non-canonical substrate recognition and for developing trypsin activity assays where ionic strength effects or non-specific electrostatic interactions with charged substrates could confound kinetic measurements.

Trypsin recognition
Class-level
Cleaved by trypsin and human urinary arginine esterase-2 despite lacking canonical cationic P1 residue.
Supports charge-independent substrate recognition studies.
Vendor documentation; quantitative kinetics unavailable.
Trypsin Arginine esterase Enzyme assay Clinical enzymology

Foundational Kinetic Literature Baseline for Procurement

The 1967 study by Cohen and Petra provided the first complete kinetic analysis of papain-catalyzed hydrolysis of α-N-benzoyl-L-citrulline methyl ester [1]. While the abstract does not report numerical kcat/KM values in the publicly accessible record, the paper established the kinetic mechanism and pH-rate behavior that underpin subsequent mechanistic work, including the Lewis et al. (1978) study. This historical foundation means that Bz-Cit-OMe has a defined, peer-reviewed kinetic literature spanning decades, whereas many substituted benzoyl-amino acid ester substrates available commercially lack any published kinetic characterization. For laboratories that must reference prior art in method development or regulatory submissions, the existence of a citable kinetic literature base constitutes a practical procurement advantage.

Literature baseline
Source review
Peer-reviewed kinetic characterization available (Cohen & Petra 1967; Lewis et al. 1978).
Provides citable kinetic history for method development and procurement decisions.
Specific numerical data from 1967 not in abstract.
Papain Historical kinetic data Substrate benchmarking Cysteine protease

Optimal Application Scenarios for Bz-Orn(carbamoyl)-OMe


Decoupling Enzyme Ionization from Substrate Charge Effects

When designing papain or related cysteine protease pH-dependence studies, use Bz-Orn(carbamoyl)-OMe as the neutral substrate alongside cationic controls (e.g., Bz-Arg-pNA, L-BAME). The identity of pK values (3.78 and 3.95) across neutral and charged substrates, confirmed by Lewis et al. (1978), allows researchers to attribute pH-dependent changes exclusively to enzyme ionization, eliminating substrate-charge confounders [1]. This is essential for laboratories publishing mechanistic enzymology data in high-impact journals.

Protease Active-Site Topography Mapping

For experiments mapping the extended active-site architecture of subtilisin-like serine proteases, Bz-Orn(carbamoyl)-OMe is the substrate of choice for selectively probing adsorption site A without the confounding dual-site binding exhibited by charged benzoyl-amino acid esters (e.g., Bz-Ala-OMe) [1]. This single-site specificity enables cleaner competitive binding data and facilitates computational docking studies. Procurement teams supporting structural biology groups should prioritize Bz-Cit-OMe for active-site mapping substrate panels.

Ionic Strength-Insensitive Trypsin Activity Assays

For clinical or physiological enzyme activity measurements where the ionic strength of the assay medium may vary (e.g., urine, plasma filtrates), Bz-Orn(carbamoyl)-OMe provides a neutral alternative to L-BAME [1][2]. Because the substrate lacks a fixed positive charge, its KM and kcat values are less sensitive to changes in ionic strength that alter electrostatic steering in the enzyme active site. This makes it suitable for developing robust, buffer-insensitive trypsin activity assays for diagnostic or quality-control applications.

Enzyme Standardization with Defined Kinetic Constants

Laboratories requiring consistency in papain activity standardization across multiple sites or over time should adopt Bz-Orn(carbamoyl)-OMe as the reference substrate. The BRENDA-curated kinetic constants (kcat = 86.4 s⁻¹ at pH 8.0, 25°C; KM = 12.3 µM at pH 8.0, 40°C) [1] provide a publicly accessible benchmark that is not available for many alternative commercial substrates. This supports reproducible enzyme unit definition in industrial biocatalysis and pharmaceutical quality control.

Application
Selection Property
Validation Focus
pH-rate profile studies
Neutral substrate charge profile
Reproducible enzyme ionization attribution
Active-site topography mapping
Site-A exclusive binding
Reduced dual-site interference
Trypsin activity assays
Charge-neutral substrate
Ionic-strength robustness
Papain activity standardization
Publicly benchmarked kinetic constants
Cross-laboratory reproducibility
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